Structural Differentiation: Disubstitution Pattern vs. Mono-substituted Analogs
4-Ethyl-2-propyl semicarbazide features a distinct N4-ethyl and N2-propyl disubstitution (C2H5 at N4, C3H7 at N2) . This is a key differentiator from its mono-substituted analogs, 4-ethylsemicarbazide (CAS 13050-41-4) and 2-propylsemicarbazide (CAS 21149-60-0), which possess only one alkyl substituent each [1][2]. The presence of two different alkyl chains introduces steric hindrance and alters the electronic environment around the hydrazinecarboxamide core, which directly impacts the compound's ability to form semicarbazones and engage in hydrogen bonding.
| Evidence Dimension | Number and type of N-alkyl substituents |
|---|---|
| Target Compound Data | 2 substituents: N4-ethyl, N2-propyl |
| Comparator Or Baseline | 4-Ethylsemicarbazide: 1 substituent (N4-ethyl); 2-Propylsemicarbazide: 1 substituent (N2-propyl) |
| Quantified Difference | 2 vs. 1 alkyl substituents; additional steric and electronic modulation |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry data |
Why This Matters
A user requiring a specific steric and electronic profile for a reaction or biological target cannot replicate the structure by simply mixing or substituting mono-alkylated analogs.
- [1] CAS Common Chemistry. N-Ethylhydrazinecarboxamide (4-Ethylsemicarbazide), CAS RN 13050-41-4. Retrieved May 11, 2026. View Source
- [2] ichemistry.cn. Hydrazinecarbothioamide, 2-propyl- (2-Propylsemicarbazide), CAS RN 21149-60-0. Retrieved May 11, 2026. View Source
